molecular formula C22H41ClO3 B14348845 2-Methylnonadecan-2-yl chloro(oxo)acetate CAS No. 93831-95-9

2-Methylnonadecan-2-yl chloro(oxo)acetate

Cat. No.: B14348845
CAS No.: 93831-95-9
M. Wt: 389.0 g/mol
InChI Key: PUJHNQWDLYTYDN-UHFFFAOYSA-N
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Description

2-Methylnonadecan-2-yl chloro(oxo)acetate is a chemical compound with the molecular formula C22H43ClO3 It is a derivative of nonadecane, featuring a chloro(oxo)acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnonadecan-2-yl chloro(oxo)acetate typically involves the esterification of 2-methylnonadecan-2-ol with chloro(oxo)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylnonadecan-2-yl chloro(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro(oxo)acetate group to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-Methylnonadecan-2-yl chloro(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylnonadecan-2-yl chloro(oxo)acetate involves its interaction with various molecular targets. The chloro(oxo)acetate group can undergo hydrolysis to release reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnonadecan-2-yl acetate: Lacks the chloro group, making it less reactive in certain chemical reactions.

    Nonadecan-2-yl chloro(oxo)acetate: Similar structure but without the methyl group, affecting its physical and chemical properties.

    2-Methylnonadecan-2-yl chloroacetate: Similar but lacks the oxo group, altering its

Properties

CAS No.

93831-95-9

Molecular Formula

C22H41ClO3

Molecular Weight

389.0 g/mol

IUPAC Name

2-methylnonadecan-2-yl 2-chloro-2-oxoacetate

InChI

InChI=1S/C22H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,3)26-21(25)20(23)24/h4-19H2,1-3H3

InChI Key

PUJHNQWDLYTYDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)(C)OC(=O)C(=O)Cl

Origin of Product

United States

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